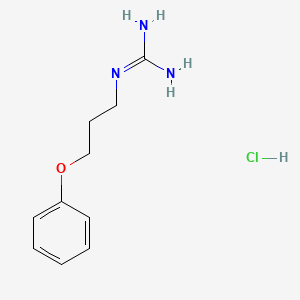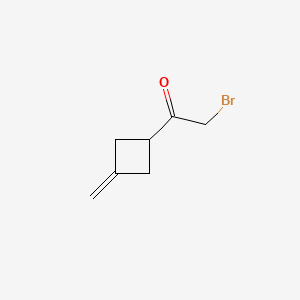
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is an organic compound that features a bromine atom and a cyclobutyl ring with a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylidenecyclobutyl)ethan-1-one using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and ketones.
Applications De Recherche Scientifique
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylene group in the cyclobutyl ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(3-chlorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is unique due to the presence of the methylene group in the cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C7H9BrO |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
2-bromo-1-(3-methylidenecyclobutyl)ethanone |
InChI |
InChI=1S/C7H9BrO/c1-5-2-6(3-5)7(9)4-8/h6H,1-4H2 |
Clé InChI |
CCAWIFQYXZKUIN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
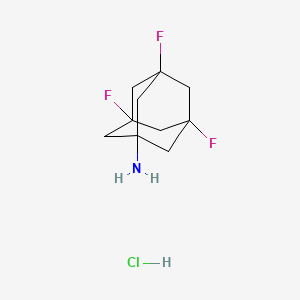
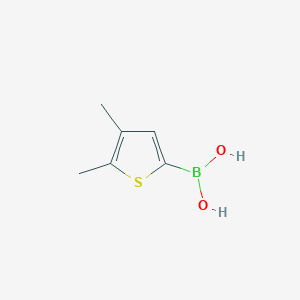

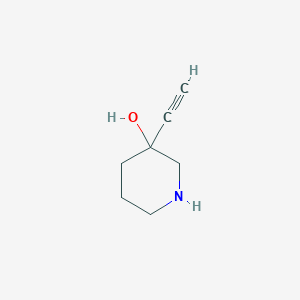
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

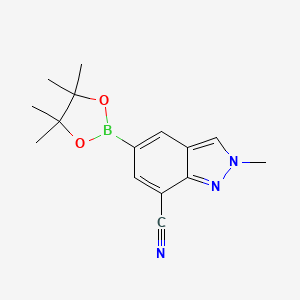
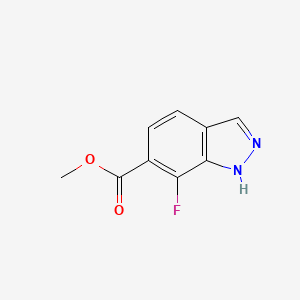
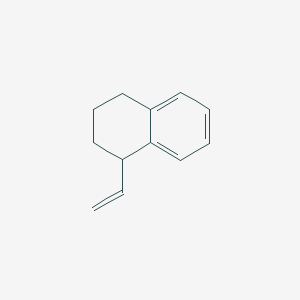
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
